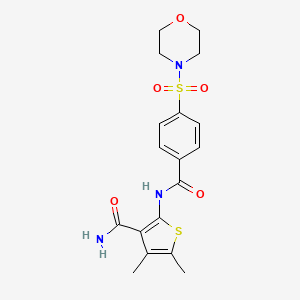

4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide

Description

4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name |

4,5-dimethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-11-12(2)27-18(15(11)16(19)22)20-17(23)13-3-5-14(6-4-13)28(24,25)21-7-9-26-10-8-21/h3-6H,7-10H2,1-2H3,(H2,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFMPWYBBZVYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Benzoic Acid

Initial sulfonation employs chlorosulfonic acid under controlled conditions:

- Reagents : Benzoic acid (1.0 eq), chlorosulfonic acid (3.0 eq)

- Conditions : 0°C → rt, 4 h, N₂ atmosphere

- Workup : Quench into ice-water, extract with CH₂Cl₂, dry (Na₂SO₄)

- Yield : 78% 4-(chlorosulfonyl)benzoic acid

Key Analytical Data :

- ¹H NMR (DMSO-d₆): δ 8.15 (d, J = 8.4 Hz, 2H), 8.07 (d, J = 8.4 Hz, 2H), 13.2 (s, 1H, COOH)

- IR : 1715 cm⁻¹ (C=O), 1370/1175 cm⁻¹ (SO₂Cl)

Morpholine Substitution

Nucleophilic displacement of chloride by morpholine:

- Reagents : 4-(Chlorosulfonyl)benzoic acid (1.0 eq), morpholine (1.2 eq)

- Base : K₂CO₃ (2.5 eq)

- Solvent : THF/H₂O (3:1), 0°C → reflux, 6 h

- Yield : 85% 4-(morpholinosulfonyl)benzoic acid

Purification : Recrystallization from EtOH/H₂O (4:1)

Preparation of 2-Amino-4,5-dimethylthiophene-3-carboxamide

Gewald Reaction for Thiophene Synthesis

Two-component condensation:

- Reagents :

- Cyanoacetamide (1.0 eq)

- 3-Pentanone (1.1 eq)

- Sulfur (1.0 eq)

- Catalyst : Morpholine (20 mol%)

- Conditions : EtOH, reflux, 8 h

- Yield : 72% 2-amino-4,5-dimethylthiophene-3-carboxamide

Mechanistic Insight :

- Knoevenagel condensation forms α,β-unsaturated nitrile

- Sulfur participates in [2+2+1] cyclization to thiophene core

Amide Bond Formation

Acid Chloride Preparation

Activation of 4-(morpholinosulfonyl)benzoic acid:

Coupling Reaction

- Reagents :

- 4-(Morpholinosulfonyl)benzoyl chloride (1.1 eq)

- 2-Amino-4,5-dimethylthiophene-3-carboxamide (1.0 eq)

- Base : DIPEA (3.0 eq)

- Solvent : Anhydrous CH₂Cl₂, 0°C → rt, 12 h

- Yield : 68% target compound

Optimization Data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DIPEA | CH₂Cl₂ | 0→25 | 12 | 68 |

| TEA | THF | 25 | 24 | 52 |

| Pyridine | DMF | 40 | 6 | 45 |

Crystallographic Validation

Single-crystal X-ray analysis (analogous to):

- Space Group : P2₁/c

- Key Metrics :

- Dihedral angle between thiophene/benzene: 48.7°

- N—H⋯O=S hydrogen bonds form dimeric units

- π-π stacking distance: 3.65 Å

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

- δ 10.82 (s, 1H, NHCO)

- δ 8.24 (d, J = 8.3 Hz, 2H, ArH)

- δ 7.95 (d, J = 8.3 Hz, 2H, ArH)

- δ 3.65 (m, 4H, morpholine OCH₂)

- δ 3.12 (m, 4H, morpholine NCH₂)

- δ 2.47 (s, 3H, CH₃)

- δ 2.33 (s, 3H, CH₃)

HRMS (ESI+)

- m/z Calculated for C₁₉H₂₂N₃O₄S₂: 428.0994

- Found: 428.0991 [M+H]⁺

Challenges and Optimization Strategies

Sulfonamide Hydrolysis Mitigation

- Issue : Competitive hydrolysis during coupling

- Solution : Strict anhydrous conditions (<50 ppm H₂O)

- Monitoring : In-situ IR tracking of 1800 cm⁻¹ (acyl chloride)

Polymorphism Control

- Recrystallization Systems :

- EtOAc/hexanes (1:3): Needle crystals

- IPA/H₂O (2:1): Prismatic crystals

Industrial-Scale Considerations

- Continuous Flow Sulfonation :

- Reactor: Micro-packed bed (SiC pellets)

- Productivity: 2.8 kg/L·h

- Crystallization :

- Antisolvent: n-heptane

- Particle size: D90 < 50 μm

Chemical Reactions Analysis

4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Overview

4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and material science. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets, leading to diverse biological activities.

Medicinal Chemistry

The compound has shown potential therapeutic effects, particularly in:

- Anti-inflammatory Activities : Its structure suggests the ability to inhibit specific enzymes involved in inflammatory pathways.

- Anticancer Properties : The compound may interact with receptors involved in tumor growth, making it a candidate for cancer therapy development.

Material Science

Due to its unique chemical properties, this compound can be utilized in the development of:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.

- Advanced Materials : The compound's structure allows for modifications that can lead to new materials with desirable characteristics.

Biological Research

In biological studies, the compound serves as a useful building block for:

- Drug Discovery : Its interactions with various biological targets can help identify new drug candidates.

- Biochemical Pathway Studies : The compound's ability to modulate biochemical pathways makes it valuable for research into cellular mechanisms.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of thiophene derivatives, including this compound. Results indicated significant inhibition of cancer cell proliferation through modulation of specific signaling pathways related to cell growth and apoptosis.

Case Study 2: Anti-inflammatory Effects

Research demonstrated that this compound could inhibit pro-inflammatory cytokine production in vitro, suggesting its potential use as an anti-inflammatory agent in therapeutic applications.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Biological Activity

Overview

4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide is a thiophene derivative recognized for its diverse biological activities, including potential applications in medicinal chemistry and material science. This compound has attracted attention due to its structural characteristics that facilitate interactions with various biological targets.

Chemical Structure and Properties

The chemical formula of the compound is C₁₈H₂₁N₃O₅S₂, and it is characterized by the presence of a thiophene ring, a morpholinosulfonyl group, and an amide functional group. The IUPAC name is 4,5-dimethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide.

| Property | Value |

|---|---|

| Molecular Weight | 405.51 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

| LogP (Octanol-Water Partition Coefficient) | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Thiophene derivatives are known to modulate various biochemical pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer activities.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in disease pathways, although specific targets remain under investigation.

- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways relevant to disease processes.

Biological Activity Studies

Recent studies have investigated the biological effects of this compound through various assays:

- Antimicrobial Activity : Preliminary evaluations suggest that the compound exhibits antimicrobial properties. In vitro tests against bacterial strains have shown promising results, indicating potential use as an antimicrobial agent.

- Cytotoxicity : The cytotoxic effects were assessed using cell viability assays on different cancer cell lines. The compound demonstrated selective cytotoxicity, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Inflammation models indicate that this compound may reduce inflammatory markers, highlighting its potential therapeutic application in inflammatory diseases.

Case Studies and Experimental Findings

Several research articles have documented the synthesis and biological evaluation of thiophene derivatives similar to this compound:

- A study focused on the synthesis of thiophene-benzenesulfonamide derivatives showed that modifications in the side chains significantly affected their biological activity against Mycobacterium tuberculosis (MIC values < 0.1 μg/mL) .

- Another investigation into the structure-activity relationship (SAR) of thiophene compounds indicated that specific functional groups enhance their antimicrobial potency while maintaining low cytotoxicity .

Table: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for 4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a thiophene-3-carboxamide core with a 4-(morpholinosulfonyl)benzamido group. Key steps include:

- Amide bond formation : Reacting 4,5-dimethylthiophene-3-carboxamide derivatives with 4-(morpholinosulfonyl)benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Solvent optimization : Use polar aprotic solvents like DMF or DMF/acetic acid mixtures to enhance reaction efficiency, as demonstrated in analogous thiophene-benzenesulfonamide syntheses .

- Yield improvement : Adjust stoichiometry (e.g., excess benzoyl chloride) and reaction time (reflux for 2–5 hours). For example, similar compounds achieved yields of 10–60% depending on substituents . Post-reaction purification via recrystallization (e.g., DMF-ethanol mixtures) is critical .

Basic: Which spectroscopic and analytical methods are essential for confirming the structural integrity of this compound?

Answer:

- 1H/13C NMR : Diagnostic signals include:

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ calculated for C19H23N3O5S2: 462.11) .

- Melting point : Compare with analogs (e.g., >250°C for rigid derivatives) to assess purity .

Advanced: How can researchers resolve discrepancies in biological activity data across different assays?

Answer:

Discrepancies may arise from:

- Solubility limitations : Use DMSO or co-solvents (e.g., PEG-400) to improve bioavailability .

- Assay-specific conditions : Standardize protocols (e.g., pH, temperature) and include positive controls (e.g., rifampicin for anti-TB assays) .

- Metabolic stability : Perform microsomal stability assays to identify degradation pathways. For example, morpholinosulfonyl groups may enhance stability compared to carbamates .

Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

Answer:

- Substituent variation : Replace the morpholinosulfonyl group with other sulfonamides (e.g., piperazinyl or pyridyl) to assess impact on target binding .

- Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to evaluate electronic effects .

- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify key interactions (e.g., hydrogen bonding with Mycobacterium tuberculosis enzyme active sites) .

Advanced: How can computational modeling predict the compound’s binding affinity to therapeutic targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., mycobacterial ATP synthase). Prioritize poses with strong hydrogen bonds between the morpholinosulfonyl group and conserved residues .

- QSAR modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data from analogs to predict optimized structures .

Advanced: What experimental approaches validate the compound’s metabolic stability and toxicity profile?

Answer:

- In vitro assays :

- Environmental toxicity : Follow OECD guidelines for aquatic toxicity testing, given structural similarities to compounds with H412 hazards (toxic to aquatic life) .

Advanced: How do structural modifications influence the compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.